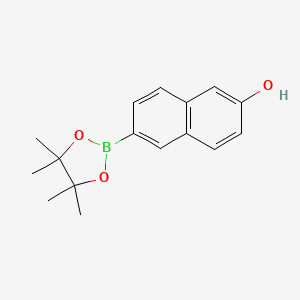

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol

Descripción general

Descripción

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol is a boronic ester derivative of naphthol. This compound is notable for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of complex organic molecules. The presence of the boronic ester group enhances its reactivity and versatility in various chemical transformations.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol typically involves the borylation of naphthol derivatives. One common method is the palladium-catalyzed borylation of 6-bromonaphthalen-2-ol with bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) under inert atmosphere conditions.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of high-throughput screening for catalyst and condition optimization can further streamline the process, making it more cost-effective and scalable.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The hydroxyl group in 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol can undergo oxidation to form quinones.

Reduction: The compound can be reduced to form various hydrogenated derivatives.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon is common.

Substitution: Palladium catalysts and bases like potassium carbonate are typically used in cross-coupling reactions.

Major Products

Oxidation: Naphthoquinones.

Reduction: Hydrogenated naphthol derivatives.

Substitution: Biaryl compounds.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of boron-containing compounds in cancer therapy. For instance, derivatives of naphthalene and their boronic acid esters have exhibited significant antiproliferative activity against various cancer cell lines.

In a study published in MDPI, compounds similar to 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol demonstrated selective inhibition of cancer cell growth with GI50 values lower than 0.01 µM in certain cases . The mechanism of action is believed to involve the disruption of cellular signaling pathways critical for tumor growth.

Enzyme Inhibition

Boronic acids are known to act as reversible inhibitors for certain proteases and enzymes due to their ability to form covalent bonds with serine or cysteine residues in active sites. This property is particularly useful in designing inhibitors for proteases involved in cancer metastasis and other diseases .

Organic Electronics

The incorporation of boron compounds into organic semiconductors has shown promise for enhancing the electronic properties of materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique electronic characteristics of the boron atom can improve charge transport and stability in these applications.

Synthesis of Functional Materials

The compound can also serve as a precursor for synthesizing various functional materials through Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal in creating complex organic structures used in pharmaceuticals and agrochemicals .

Case Study 1: Anticancer Drug Development

A notable case study involved the synthesis of a series of naphthalene-derived boronic acid esters, including this compound. These compounds were tested against human cancer cell lines such as MDA-MB-435 (melanoma) and showed enhanced antiproliferative effects compared to conventional chemotherapeutics .

Case Study 2: Organic Photovoltaic Devices

In another study focusing on organic electronics, researchers utilized the boronic acid pinacol ester to modify the electronic properties of polymer blends used in OPVs. The results indicated improved efficiency and stability of devices fabricated with these modified polymers compared to those without boron modifications .

Mecanismo De Acción

The compound exerts its effects primarily through its boronic ester group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura cross-coupling reactions, where the boronic ester reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. The mechanism involves the formation of a palladium complex, transmetalation, and reductive elimination steps.

Comparación Con Compuestos Similares

Similar Compounds

- Phenylboronic acid

- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

- Bis(pinacolato)diboron

Uniqueness

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol is unique due to its naphthol core, which imparts distinct electronic and steric properties compared to simpler boronic esters. This uniqueness makes it particularly useful in the synthesis of complex aromatic compounds and in applications requiring specific electronic characteristics.

Actividad Biológica

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol is a boron-containing compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H20B2N2O2

- Molecular Weight : 293.964 g/mol

- CAS Number : 1214264-88-6

- Structure : The compound features a naphthalene core substituted with a dioxaborolane moiety.

Synthesis

The synthesis of this compound typically involves the reaction of naphthol derivatives with boronic acids under controlled conditions to yield the desired product with high purity (>95%) .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound has shown significant antiproliferative effects against various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung cancer) | 0.15 | Induction of apoptosis via caspase activation |

| HL-60 (Leukemia) | 0.20 | Inhibition of tubulin polymerization |

| MDA-MB-231 (Breast) | 0.25 | Cell cycle arrest in the G1 phase |

Studies indicate that the compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting tubulin polymerization .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates caspases leading to programmed cell death in various cancer cell lines .

- Tubulin Inhibition : Similar to other known anticancer agents like combretastatin A4 (CA4), it disrupts microtubule dynamics which is critical for mitosis .

- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G1 phase in certain cancer cells .

Study on A549 Cells

In a recent study involving A549 lung cancer cells treated with varying concentrations of the compound (50 nM and 100 nM), results indicated a significant increase in apoptotic cells as measured by flow cytometry. The study reported an increase in the sub-G1 peak corresponding to apoptotic cells when treated with the compound compared to untreated controls .

Study on HL-60 Cells

Another study focused on HL-60 leukemia cells demonstrated that treatment with this compound resulted in a dose-dependent increase in caspase activity. Western blot analyses confirmed the activation of caspase pathways leading to apoptosis .

Propiedades

IUPAC Name |

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BO3/c1-15(2)16(3,4)20-17(19-15)13-7-5-12-10-14(18)8-6-11(12)9-13/h5-10,18H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEOQRVDXBOSJLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620182 | |

| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269410-21-1 | |

| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.